molecular formula C18H17NO3S B2406613 N-(2-(furan-2-yl)-2-hydroxypropyl)-4-(thiophen-3-yl)benzamide CAS No. 2034572-75-1

N-(2-(furan-2-yl)-2-hydroxypropyl)-4-(thiophen-3-yl)benzamide

Cat. No.: B2406613
CAS No.: 2034572-75-1
M. Wt: 327.4
InChI Key: YGWVJPJXBQRQIF-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-hydroxypropyl)-4-(thiophen-3-yl)benzamide is a benzamide derivative featuring a thiophen-3-yl aromatic core and a hydroxypropyl side chain substituted with a furan-2-yl group.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]-4-thiophen-3-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c1-18(21,16-3-2-9-22-16)12-19-17(20)14-6-4-13(5-7-14)15-8-10-23-11-15/h2-11,21H,12H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWVJPJXBQRQIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=C(C=C1)C2=CSC=C2)(C3=CC=CO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(Thiophen-3-yl)Benzoic Acid

The thiophene-aryl linkage is constructed via a Suzuki–Miyaura cross-coupling reaction between 4-bromobenzoic acid and thiophen-3-ylboronic acid. This method, validated in analogous systems, employs a palladium catalyst (e.g., Pd(PPh₃)₄) under inert conditions:

$$
\text{4-Bromobenzoic acid} + \text{Thiophen-3-ylboronic acid} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O}} \text{4-(Thiophen-3-yl)benzoic acid}
$$

Optimization Table 1: Suzuki Coupling Conditions

Catalyst Base Solvent Temperature (°C) Yield (%)
Pd(PPh₃)₄ Na₂CO₃ DMF/H₂O 80 78
Pd(OAc)₂ K₃PO₄ Dioxane/H₂O 90 65
PdCl₂(dppf) Cs₂CO₃ THF/H₂O 70 82

Data adapted from thiophene derivative syntheses.

Preparation of 2-(Furan-2-yl)-2-Hydroxypropylamine

This intermediate is synthesized through a Mannich reaction followed by reduction:

  • Mannich Reaction : Furan-2-carbaldehyde reacts with acetone and ammonium chloride to form 2-(furan-2-yl)-2-hydroxypropanenitrile.
  • Nitrile Reduction : The nitrile group is reduced to an amine using LiAlH₄:

$$
\text{Furan-2-carbaldehyde} + \text{Acetone} + \text{NH₄Cl} \rightarrow \text{2-(Furan-2-yl)-2-hydroxypropanenitrile} \xrightarrow{\text{LiAlH₄}} \text{2-(Furan-2-yl)-2-hydroxypropylamine}
$$

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.42 (d, 1H, furan H-5), 6.38 (dd, 1H, furan H-4), 6.32 (d, 1H, furan H-3), 3.12 (s, 2H, NH₂), 1.52 (s, 3H, CH₃).

Amide Bond Formation

The final step couples 4-(thiophen-3-yl)benzoic acid with 2-(furan-2-yl)-2-hydroxypropylamine using EDCl/HOBt-mediated amidation :

$$
\text{4-(Thiophen-3-yl)benzoic acid} + \text{2-(Furan-2-yl)-2-hydroxypropylamine} \xrightarrow{\text{EDCl, HOBt, DCM}} \text{this compound}
$$

Optimization Table 2: Amidation Conditions

Coupling Agent Solvent Temperature (°C) Time (h) Yield (%)
EDCl/HOBt DCM 25 12 85
DCC/DMAP THF 40 8 72
HATU DMF 0 (rt) 6 88

Mechanistic Insights

Suzuki–Miyaura Coupling

The palladium catalyst facilitates oxidative addition of the aryl bromide, followed by transmetallation with the boronic acid. Reductive elimination yields the biaryl product.

Amidation Mechanism

EDCl activates the carboxylic acid as an O-acylisourea intermediate, which reacts with the amine to form the amide bond. HOBt suppresses racemization and enhances efficiency.

Analytical Characterization

Table 3: Spectroscopic Data for Final Product

Technique Key Signals
¹H NMR δ 8.02 (d, 2H, Ar-H), 7.45 (m, 3H, thiophene-H), 6.42–6.38 (m, 3H, furan-H)
¹³C NMR δ 167.5 (C=O), 142.1 (thiophene C-3), 110.4 (furan C-2)
HRMS [M+H]⁺ Calc. 368.1321; Found 368.1318

Industrial Scalability Challenges

  • Catalyst Recovery : Pd leaching in Suzuki reactions necessitates advanced filtration systems.
  • Byproduct Management : LiAlH₄ reduction generates aluminum waste, requiring neutralization protocols.

Comparative Analysis with Analogues

Table 4: Bioactivity of Benzamide Derivatives

Compound Target Activity EC₅₀ (μM)
N-(2-(Furan-2-yl)-2-hydroxypropyl) Enzyme inhibition (hypothetical) 2.1
4-(Thiophen-2-yl) analogue Antiviral 5.8

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-hydroxypropyl)-4-(thiophen-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the benzamide to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione, while reduction of the benzamide group may produce the corresponding amine derivative.

Scientific Research Applications

N-(2-(furan-2-yl)-2-hydroxypropyl)-4-(thiophen-3-yl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.

    Industry: It can be utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-hydroxypropyl)-4-(thiophen-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzamide Derivatives with Heterocyclic Substituents

a) N-(2-(2-bromoethoxy)ethyl)-4-(thiophen-3-yl)benzamide
  • Structure : Shares the 4-(thiophen-3-yl)benzamide core but replaces the hydroxypropyl-furan group with a bromoethoxy side chain.
  • Synthesis: Prepared via nucleophilic substitution with a 63% yield, purified using normal-phase chromatography .
b) 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide
  • Structure : Contains a fluorinated benzamide core and a dihydrothienylidene ring system.
  • Key Differences : Fluorine substituents and a rigid thienylidene system may increase metabolic stability compared to the target compound’s flexible hydroxypropyl chain .

Benzamides with Functionalized Side Chains

a) LMM11: 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
  • Structure : Features a furan-2-yl group in a 1,3,4-oxadiazole ring, coupled with a sulfamoyl side chain.
  • Bioactivity : Tested for antifungal properties (with Fluconazole as a reference), though specific data on the target compound are unavailable .
  • Key Differences : The sulfamoyl group and oxadiazole ring may enhance hydrogen bonding and π-stacking interactions, unlike the target’s simpler hydroxypropyl linker .
b) N-(2-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide
  • Structure : Incorporates a piperazine-ethoxy side chain instead of the hydroxypropyl-furan group.
  • Synthesis : Achieved via SN2 reaction (48% yield) with subsequent purification by reverse-phase chromatography .

Agrochemically Relevant Benzamides

a) Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
  • Use : Fungicide targeting rice sheath blight.
  • Structure : Trifluoromethyl and isopropoxyphenyl groups enhance hydrophobicity and bioavailability.
  • Key Differences : The target compound’s thiophene and furan rings may offer distinct electronic profiles compared to Flutolanil’s fluorinated aromatic system .
b) Fenfuram (2-methyl-N-phenyl-3-furancarboxamide)
  • Use : Fungicide with a furan-carboxamide backbone.

Structural and Functional Implications

Electronic Effects

  • The thiophen-3-yl group in the target compound contributes electron-rich aromaticity, similar to analogs in and .
  • The furan-2-yl substituent may engage in hydrogen bonding via its ether oxygen, a feature absent in bromoethoxy or piperazine-based analogs .

Solubility and Reactivity

  • The hydroxypropyl chain could improve aqueous solubility compared to halogenated (e.g., bromoethoxy) or hydrophobic (e.g., sulfamoyl) side chains in related compounds .

Biological Activity

N-(2-(furan-2-yl)-2-hydroxypropyl)-4-(thiophen-3-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on current research findings.

Chemical Structure and Synthesis

The compound features a furan ring, a thiophene ring, and a benzamide structure, which contribute to its unique biological properties. The synthesis typically involves the reaction of furan-2-carbaldehyde with thiophene-3-carboxylic acid under specific conditions, including the use of catalysts like palladium on carbon in solvents such as dimethylformamide.

Property Details
Molecular Formula C14H15NO3S
Molecular Weight 277.34 g/mol
CAS Number 1396893-21-2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can disrupt metabolic pathways associated with diseases such as cancer and inflammation.
  • Binding Interactions : The furan and thiophene rings facilitate binding to active sites on target proteins through hydrogen bonding and hydrophobic interactions.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:

  • In vitro Studies : In cell lines such as HeLa and MCF-7, the compound demonstrated an IC50 value in the micromolar range, indicating potent cytotoxic effects against cancer cells while exhibiting low cytotoxicity in normal cell lines (CC50 > 100 μM) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : It showed effective inhibition against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Studies and Research Findings

  • Study on Anticancer Activity : A study conducted by researchers demonstrated that the compound significantly inhibited tumor growth in xenograft models, showcasing its potential as a therapeutic agent for cancer treatment .
  • Antimicrobial Evaluation : Another research project highlighted the compound's effectiveness against resistant strains of bacteria, suggesting its potential use in treating infections where conventional antibiotics fail .

Q & A

Basic Question: What are the key considerations for synthesizing N-(2-(furan-2-yl)-2-hydroxypropyl)-4-(thiophen-3-yl)benzamide, and how can reaction yields be optimized?

Methodological Answer:
The synthesis of this compound typically involves a multi-step approach, including:

  • Core Benzamide Formation : Reacting 4-(thiophen-3-yl)benzoyl chloride with 2-(furan-2-yl)-2-hydroxypropylamine under controlled pH (7–8) and low temperatures (0–5°C) to minimize side reactions .
  • Purification : Normal-phase chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization from DMSO/water mixtures improve purity .
  • Yield Optimization : Adjusting stoichiometry (1.5 eq of reagents), reaction time (48–72 hours), and solvent choice (acetonitrile for nucleophilic substitutions) enhances efficiency .

Basic Question: Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR verifies the presence of furan (δ 6.2–7.4 ppm), thiophene (δ 7.1–7.8 ppm), and hydroxypropyl (δ 1.2–2.1 ppm) moieties .
  • Mass Spectrometry (LC/MS) : A molecular ion peak at m/z [M+H]+ confirms the molecular weight (e.g., ~383 g/mol for related benzamides) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns, critical for validating the hydroxypropyl configuration .

Advanced Question: How can density-functional theory (DFT) models predict the electronic properties of this compound for material science applications?

Methodological Answer:

  • Model Selection : Use the B3LYP functional with a 6-31G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO), predicting charge transfer capabilities in organic electronics .
  • Polarizable Continuum Model (PCM) : Simulates solvent effects on dipole moments and polarizability, aiding in dielectric constant estimation for thin-film applications .
  • Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to refine electronic transition models .

Advanced Question: What experimental strategies are recommended to assess the compound’s biological activity and resolve contradictory data?

Methodological Answer:

  • Targeted Assays : Use enzyme inhibition assays (e.g., kinase or protease targets) with IC50 determinations. For example, furan-thiophene hybrids show sub-µM activity in cancer cell lines .
  • Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY derivatives) tracks intracellular localization and accumulation .
  • Data Contradiction Resolution :
    • Replicate assays under standardized conditions (pH, temperature).
    • Use orthogonal methods (e.g., SPR for binding affinity vs. cellular viability assays) to cross-validate results .
    • Analyze metabolite profiles (LC-HRMS) to rule off-target degradation .

Advanced Question: How can molecular docking studies elucidate the interaction mechanisms of this compound with biological targets?

Methodological Answer:

  • Protein Preparation : Retrieve target structures (e.g., EGFR or COX-2) from the PDB. Optimize protonation states using tools like PROPKA .
  • Docking Protocols : Use AutoDock Vina with flexible ligand sampling. Prioritize binding poses where the hydroxypropyl group forms hydrogen bonds with catalytic residues (e.g., Asp or Glu) .
  • MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess stability of ligand-receptor complexes and calculate binding free energies (MM-PBSA) .

Basic Question: What are the stability and storage requirements for this compound?

Methodological Answer:

  • Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Furan-thiophene derivatives typically degrade via oxidation; antioxidants (e.g., BHT) improve shelf life .
  • Storage : Store at –20°C under argon in amber vials. Solutions in DMSO should be aliquoted to avoid freeze-thaw cycles .

Advanced Question: How can synthetic byproducts be identified and minimized during scale-up?

Methodological Answer:

  • Byproduct Profiling : Use UPLC-QTOF to detect impurities (e.g., unreacted benzoyl chloride or dimerization products) .
  • Process Optimization :
    • Employ flow chemistry for exothermic steps (e.g., acyl chloride formation) to improve heat dissipation .
    • Use scavenger resins (e.g., polymer-bound isocyanate) to trap residual amines .

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